Ethyl 4-Fluorocyclohexylideneacetate
Description
Fluorine atoms are known to enhance metabolic stability, lipophilicity, and binding affinity in analogs, which may influence its functional profile compared to non-fluorinated or chlorinated counterparts .
Properties
Molecular Formula |
C10H15FO2 |
|---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
ethyl 2-(4-fluorocyclohexylidene)acetate |
InChI |
InChI=1S/C10H15FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
IECDUEUPHKOOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCC(CC1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Fluorocyclohexylideneacetate typically involves the reaction of cyclohexanone with ethyl fluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like benzene under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of the Anion: Sodium hydride is added to dry benzene, followed by the slow addition of triethyl phosphonoacetate. The mixture is stirred at room temperature to form the anion.
Addition of Cyclohexanone: Cyclohexanone is added dropwise to the reaction mixture while maintaining the temperature between 20-30°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is typically purified through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Fluorocyclohexylideneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexylideneacetates.
Scientific Research Applications
Ethyl 4-Fluorocyclohexylideneacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-Fluorocyclohexylideneacetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence metabolic and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 4-fluorocyclohexylideneacetate with related esters, focusing on molecular properties, substituent effects, and applications inferred from the evidence:
Structural and Functional Analysis
- Fluorine vs. Chlorine Substituents : this compound’s fluorine atom likely confers greater electronegativity and metabolic resistance compared to chlorinated analogs like chlorobenzilate. This could translate to longer environmental persistence or altered toxicity profiles .
- Ethyl Ester Group : As seen in trinexapac-ethyl and carfentrazone-ethyl, the ethyl ester improves solubility in lipid matrices, facilitating membrane penetration and systemic distribution in plants or pests .
Research Findings and Gaps
- Bioactivity : Fluorinated esters like carfentrazone-ethyl exhibit potent herbicidal activity, suggesting this compound could share similar mechanisms (e.g., enzyme inhibition) .
- Environmental Impact : Fluorine’s persistence raises concerns about bioaccumulation, warranting further ecotoxicological studies.
- Data Limitations : Specific data on the target compound’s synthesis, toxicity, and efficacy are scarce, emphasizing the need for targeted research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
